molecular formula C13H20O2 B14236193 3-Tert-butylperoxypropylbenzene CAS No. 419568-76-6

3-Tert-butylperoxypropylbenzene

Cat. No.: B14236193
CAS No.: 419568-76-6
M. Wt: 208.30 g/mol
InChI Key: IGJUCZHTWCKEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butylperoxypropylbenzene is a peroxygenated aromatic compound characterized by a benzene ring substituted with a tert-butylperoxypropyl group. Such compounds are typically used as initiators in polymerization or crosslinking agents due to their thermally labile peroxide bonds.

Properties

CAS No.

419568-76-6

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-tert-butylperoxypropylbenzene

InChI

InChI=1S/C13H20O2/c1-13(2,3)15-14-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3

InChI Key

IGJUCZHTWCKEOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Tert-butylperoxypropylbenzene can be synthesized through the reaction of tert-butyl hydroperoxide with 3-chloropropylbenzene. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired peroxide compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylperoxypropylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, generating free radicals that can initiate further chemical transformations.

    Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced species.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to facilitate the reduction of the peroxide group.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used to introduce new functional groups onto the benzene ring.

Major Products Formed

    Oxidation: The major products include various radicals and oxidized species, which can further react to form complex organic molecules.

    Reduction: The reduction of the peroxide group typically yields alcohols or other reduced compounds.

    Substitution: The substitution reactions result in the formation of functionalized benzene derivatives with diverse chemical properties.

Scientific Research Applications

3-Tert-butylperoxypropylbenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a radical initiator in polymerization reactions, facilitating the formation of polymers with specific properties.

    Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of drugs that target oxidative stress-related diseases.

    Industry: It is employed in the production of various industrial chemicals, including resins, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 3-tert-butylperoxypropylbenzene involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate a variety of chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Property 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one tert-Butyl 3-(3-hydroxypropyl)benzoate Hypothetical: 3-Tert-butylperoxypropylbenzene
Core Structure Indeno-pyrazolone fused ring Benzoate ester with hydroxypropyl side chain Benzene with tert-butylperoxypropyl group
Functional Groups Tert-butyl, phenyl, pyrazolone Tert-butyl, benzoate ester, hydroxyl Tert-butyl peroxide, propyl chain
Molecular Formula C₂₀H₁₈N₂O C₁₄H₂₀O₃ (inferred from name) Likely C₁₃H₂₀O₂ (hypothetical)
Key Hazards Unclassified (limited toxicological data) Not provided Likely flammable (peroxide group)

Regulatory and Industrial Relevance

  • 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one: May serve as a specialty chemical in pharmaceuticals or agrochemicals due to its heterocyclic structure .
  • tert-Butyl 3-(3-hydroxypropyl)benzoate :
    • Likely used as an intermediate in polymer or fragrance synthesis .
  • This compound :
    • If synthesized, could act as a radical initiator in industrial polymerization processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.